

# Crystal Structure of 3,4-Dimethoxytropolone: Data Unavailable

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## Compound of Interest

Compound Name: 3,4-Dimethoxytropolone

Cat. No.: B15568377

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A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and PubChem, has revealed no publicly available crystal structure data for **3,4-Dimethoxytropolone**.

While the synthesis of **3,4-Dimethoxytropolone** has been reported in the chemical literature, its single-crystal X-ray diffraction analysis and the resulting crystallographic information file (CIF) do not appear to be deposited in the aforementioned public repositories. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

In lieu of the requested information, this guide presents a comprehensive analysis of the crystal structure of a closely related compound, 3,4-dimethoxyphenol, for which detailed crystallographic data is available. This will serve as an illustrative example of the type of in-depth technical guide that can be produced when such data is accessible.

## In-depth Technical Guide: Crystal Structure of 3,4-Dimethoxyphenol

This whitepaper provides a detailed overview of the crystal structure of 3,4-dimethoxyphenol, targeting researchers, scientists, and drug development professionals. The guide covers the crystallographic data, experimental methodologies, and a visualization of the experimental workflow.

## Quantitative Crystallographic Data

The crystallographic data for 3,4-dimethoxyphenol has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for 3,4-Dimethoxyphenol

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub>
Formula Weight	154.16 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	
a	8.7477(4) Å
b	13.8218(7) Å
c	26.6422(13) Å
α	90°
β	90°
γ	90°
Volume	3221.3(3) Å <sup>3</sup>
Z (molecules per unit cell)	16
Data Collection	
Temperature	120 K
Wavelength (Mo Kα)	0.71073 Å
Refinement	
R-factor (R1)	0.042
wR2	0.116

## Experimental Protocols

The determination of the crystal structure of 3,4-dimethoxyphenol involved the following key experimental procedures:

### 2.1. Synthesis and Crystallization

While the specific synthesis route for the analyzed crystals was not detailed in the available documentation, a general method for the preparation of similar phenolic compounds involves the methylation of the corresponding dihydroxybenzene precursor.

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent containing the dissolved compound. The choice of solvent is critical and is typically determined empirically to yield high-quality, single crystals.

## 2.2. X-ray Data Collection

A suitable single crystal of 3,4-dimethoxyphenol was mounted on a diffractometer. The data was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions. A Bruker APEX II CCD area detector diffractometer with Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) was used for data collection. A series of diffraction images were collected as the crystal was rotated.

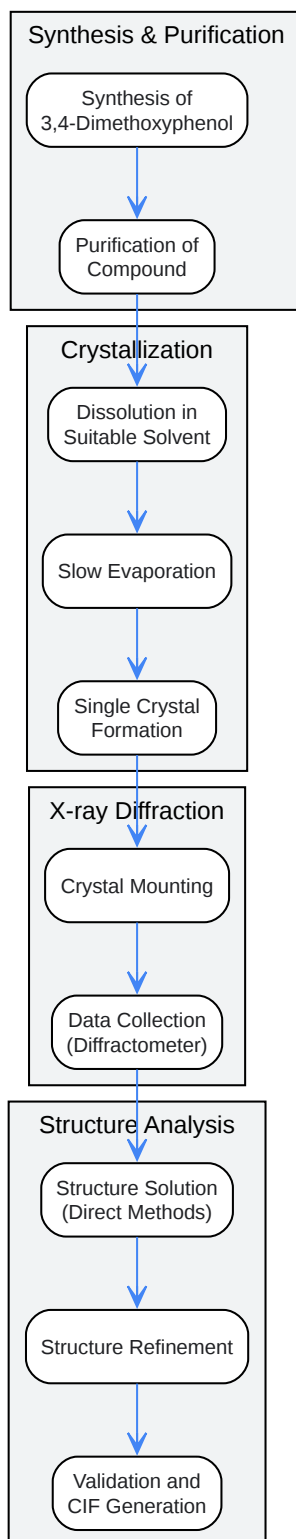
## 2.3. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor of 0.042 indicates a good agreement between the calculated and observed structure factors.

# Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

## Experimental Workflow for Crystal Structure Determination



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Caption: Workflow from synthesis to crystal structure determination.

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